5-Thiazol-2-yl-indan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-thiazol-2-yl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-11-4-2-8-7-9(1-3-10(8)11)12-13-5-6-15-12/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQYQKHZSWTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Structural Characterization of 5 Thiazol 2 Yl Indan 1 One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in characterizing 5-Thiazol-2-yl-indan-1-one analogs.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. For the analogs of this compound, ¹H NMR spectra reveal characteristic signals for the protons of the indan (B1671822) scaffold and the attached thiazole (B1198619) ring.
In a study of N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine, the ¹H NMR spectrum, recorded in DMSO-d₆ at 850 MHz, showed a singlet for the methyl protons (CH₃) at δ 2.32 ppm. nih.gov The methylene (B1212753) protons (2CH₂) of the indan moiety appeared as a multiplet in the range of δ 2.89–3.11 ppm. nih.gov The aromatic protons, the thiazole proton, and the NH proton were observed as a multiplet between δ 7.22 and 7.77 ppm. nih.gov
For another analog, N-(5-Bromo-indan-1-ylidene)-N'-(4-(4-bromophenyl)-thiazol-2-yl)-hydrazine, the methylene protons (CH₂) of the indan group showed signals as triplets at δ 2.88 ppm and δ 3.08 ppm. nih.gov The thiazole proton was identified as a singlet at δ 7.39 ppm, while the NH proton appeared as a singlet at δ 7.60 ppm. nih.gov The aromatic protons were observed as multiplets in the regions of δ 7.46 ppm, δ 7.52–7.55 ppm, and δ 7.88–7.91 ppm. nih.gov
The ¹H NMR spectrum of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide revealed signals for the two CH₂ groups at δ 2.84 and 3.15 ppm. nih.gov Additionally, three NH protons were observed at δ 6.44, 7.33, and 8.69 ppm, with the aromatic protons appearing between δ 7.44–7.74 ppm. nih.gov The non-equivalence of the amino protons is suggested to be due to hydrogen bonding with the C=N group. nih.gov
| Compound | Solvent | Frequency (MHz) | ¹H NMR Chemical Shifts (δ, ppm) |
|---|---|---|---|
| N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine | DMSO-d₆ | 850 | 2.32 (s, 3H, CH₃), 2.89–3.11 (m, 4H, 2CH₂), 7.22–7.77 (m, 9H, ArH, thiazole-H and NH) |
| N-(5-Bromo-indan-1-ylidene)-N'-(4-(4-bromophenyl)-thiazol-2-yl)-hydrazine | DMSO-d₆ | 850 | 2.88 (t, J = 8.5Hz, 2H, CH₂), 3.08 (t, J = 8.5 Hz, 2H, CH₂), 7.39 (s, 1H, thiazole-H), 7.46 (t, J = 8.5 Hz, 2H, ArH), 7.52–7.55 (m, 3H, ArH), 7.60 (s, 1H, NH), 7.88–7.91 (m, 2H, ArH) |
| N-(5-Bromo-indan-1-ylidene)-N'-(4-phenyl-thiazol-2-yl)-hydrazine | DMSO-d₆ | 850 | 2.88 (Br. s, 2H, CH₂), 3.09 (Br. s, 2H, CH₂), 7.32 (s, 1H, thiazole-H), 7.39–7.53 (m, 7H, ArH), 7.60 (s, 1H, NH), 7.88 (d, J = 8.5Hz, 1H, ArH) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound analogs, this technique has been used to confirm the carbon skeleton and identify the chemical environments of the individual carbon atoms.
In the ¹³C NMR spectrum of N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine, the methyl carbon (CH₃) resonates at δ 21.2 ppm. nih.gov The methylene carbons (CH₂) of the indan moiety appear at δ 28.0 and 28.5 ppm. nih.gov A series of signals in the aromatic region (δ 103.4–169.6 ppm) are assigned to the carbons of the aromatic rings and the thiazole ring. nih.gov
For N-(5-Bromo-indan-1-ylidene)-N'-(4-(4-bromophenyl)-thiazol-2-yl)-hydrazine, the methylene carbons are observed at δ 28.0 and 28.4 ppm. nih.gov The numerous signals in the downfield region correspond to the aromatic and heterocyclic carbons. nih.gov
The ¹³C NMR spectrum of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carbothioamide showed ten distinct carbon signals. nih.gov The two methylene carbons were found at δ 26.7 and 28.3 ppm, while the remaining signals at δ 122.9, 125.7, 128.9, 130.8, 135.8, 150.4, and 156.5 ppm were assigned to the aromatic and C=N carbons. The C=S carbon was identified at δ 178.7 ppm. nih.gov
| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine | DMSO-d₆ | 21.2 (CH₃), 28.0 (CH₂), 28.5 (CH₂), 103.4, 122.7, 123.5, 125.9, 128.0, 129.1, 129.4, 129.6, 130.6, 130.7, 137.3, 137.6, 150.7, 169.6 |
| N-(5-Bromo-indan-1-ylidene)-N'-(4-(4-bromophenyl)-thiazol-2-yl)-hydrazine | DMSO-d₆ | 28.0 (CH₂), 28.4 (CH₂), 105.1, 122.8, 123.5, 127.7, 129.0, 129.1, 130.6, 132.3, 137.5, 150.7, 155.4, 156.5, 165.9, 169.9 |
| N-(5-Bromo-indan-1-ylidene)-N'-(4-phenyl-thiazol-2-yl)-hydrazine | DMSO-d₆ | 28.2 (CH₂), 28.5 (CH₂), 108.1, 122.8, 123.8, 126.0, 128.0, 128.6, 128.8, 129.2, 130.6, 133.4, 137.3, 150.9, 156.3, 165.8 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound analogs show characteristic absorption bands that confirm the presence of key structural features.
For N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine, the IR spectrum displays a band at 3200 cm⁻¹ corresponding to the N-H stretching vibration. nih.gov The sp² C-H and sp³ C-H stretching vibrations are observed at 3065 cm⁻¹ and 2917 cm⁻¹, respectively. nih.gov A strong absorption at 1613 cm⁻¹ is attributed to the C=N stretching vibration. nih.gov
The IR spectrum of a related formazan (B1609692) derivative containing the 5-bromo-indan-1-one moiety shows absorption bands for N-H stretching at 3329 and 3252 cm⁻¹. nih.gov The sp² C-H and sp³ C-H stretches appear at 3050 cm⁻¹ and 2984 cm⁻¹, respectively. nih.gov The C=O and C=N stretching vibrations are observed at 1693 cm⁻¹ and 1602 cm⁻¹, respectively. nih.gov
| Compound | IR Absorption Bands (cm⁻¹) |
|---|---|
| N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine | 3200 (NH), 3065 (sp²-CH), 2917 (sp³-CH), 1613 (C=N), 1508, 1468, 1205, 1172, 1060, 1016 |
| N-(5-Bromo-indan-1-ylidene)-N'-(4-(4-bromophenyl)-thiazol-2-yl)-hydrazine | 3250 (NH), 3050 (sp² CH), 2922 (sp³ CH), 1616 (C=N), 1491, 1371, 1272, 1208, 1172, 1094, 1010 |
| N-(5-Bromo-indan-1-ylidene)-N'-(4-phenyl-thiazol-2-yl)-hydrazine | 3400 (NH), 3052 (sp²-CH), 1616 (C=N), 1512, 1435, 1370, 1208, 1117, 1016 |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. Elemental analysis further confirms the empirical formula of a compound.
The mass spectrum of N-(5-Bromo-indan-1-ylidene)-N'-(4-phenyl-thiazol-2-yl)-hydrazine shows a molecular ion peak (M⁺) at m/z 384, consistent with its molecular weight. nih.gov The elemental analysis for this compound (C₁₈H₁₄BrN₃S) was calculated as C, 56.26%; H, 3.67%; N, 10.93%, which was in close agreement with the found values of C, 56.09%; H, 3.56%; N, 10.84%. nih.gov
For N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine, the mass spectrum shows the M⁺+2 and M⁺ peaks at m/z 400 and 398, respectively, which is characteristic for a compound containing one bromine atom. nih.gov The elemental analysis for C₁₉H₁₆BrN₃S was calculated as C, 57.29%; H, 4.05%; N, 10.55%, and found to be C, 57.12%; H, 3.98%; N, 10.43%. nih.gov
| Compound | Molecular Formula | Molecular Weight | Mass Spectrometry (m/z) | Elemental Analysis (Calculated/Found %) |
|---|---|---|---|---|
| N-(5-Bromo-indan-1-ylidene)-N'-(4-phenyl-thiazol-2-yl)-hydrazine | C₁₈H₁₄BrN₃S | 384.30 | 384 (M⁺, 12), 383 (24), 176 (45), 134 (100) | C: 56.26/56.09, H: 3.67/3.56, N: 10.93/10.84 |
| N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine | C₁₉H₁₆BrN₃S | 398.32 | 400 (M⁺+2, 22), 398 (M⁺, 44), 190 (51), 148 (100) | C: 57.29/57.12, H: 4.05/3.98, N: 10.55/10.43 |
| N-(5-Bromo-indan-1-ylidene)-N'-(4-(4-bromophenyl)-thiazol-2-yl)-hydrazine | C₁₈H₁₃Br₂N₃S | 463.19 | 463 (M⁺+2, 1), 462 (M⁺+1, 1), 461 (M⁺, 1) | C: 46.68/46.52, H: 2.83/2.78, N: 9.07/9.01 |
X-ray Crystallography for Molecular Geometry Elucidation
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-interactions)
While a specific crystal structure for this compound is not publicly available, analysis of its constituent functional groups—an indanone core and a thiazole ring—and data from analogous structures allow for a detailed prediction of the intermolecular interactions that direct its crystal packing. The key interactions expected to be present are hydrogen bonds and various forms of π-interactions.
π-Interactions: The planar, aromatic nature of both the thiazole ring and the benzene (B151609) ring of the indanone core suggests that π-interactions will be a significant factor in the crystal packing. These can be categorized as follows:
π-π Stacking: This type of interaction involves the face-to-face or offset stacking of aromatic rings. In the solid state, molecules of this compound analogs would likely arrange themselves to maximize the favorable electrostatic interactions between their π-systems. The centroid-to-centroid distance in such interactions is typically in the range of 3.3 to 3.8 Å. In the crystal structure of a related indanone derivative, 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one, π-π stacking interactions are observed between centrosymmetrically related benzene rings with a centroid-centroid distance of 3.7647 (10) Å. nih.gov
The presence of a sulfur atom in the thiazole ring can also lead to other types of weak interactions, such as S···π or lone pair-π interactions, further influencing the molecular assembly.
The following table summarizes the anticipated intermolecular interactions in the crystal structure of this compound based on data from analogous compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bonding | ||||
| C-H···N | Aromatic C-H (Indanone/Thiazole) | Thiazole Nitrogen | 2.2 - 2.8 (H···N) | Directional, contributes to network formation |
| C-H···O | Aromatic C-H (Indanone/Thiazole) | Carbonyl Oxygen (Indanone) | 2.1 - 2.7 (H···O) | Stabilizes molecular sheets or chains |
| π-Interactions | ||||
| π-π Stacking | Benzene Ring (Indanone) | Benzene Ring (Indanone) | 3.3 - 3.8 (centroid-centroid) | Major contributor to crystal packing |
| π-π Stacking | Thiazole Ring | Thiazole/Benzene Ring | 3.3 - 3.8 (centroid-centroid) | Influences stacking motifs |
| C-H···π | Aromatic/Aliphatic C-H | π-cloud of Benzene/Thiazole Ring | 2.5 - 3.0 (H···π centroid) | Contributes to 3D network stability |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Crystal Packing and Supramolecular Assembly
In such an arrangement, the π-π stacking interactions would likely be the primary organizing force, leading to the formation of columns or sheets of molecules. These stacked arrangements would then be interconnected in three dimensions through the more directional C-H···N and C-H···O hydrogen bonds. The C-H···π interactions would further reinforce this three-dimensional network, filling in the voids and maximizing the packing efficiency.
For example, a common supramolecular synthon that could be anticipated is a chain of molecules linked by C-H···O interactions involving the indanone carbonyl group. These chains could then be further organized into sheets through π-π stacking of the aromatic rings. The thiazole's nitrogen atom could then act as a key linking point between these sheets via C-H···N bonds, resulting in a robust and intricate three-dimensional architecture. The study of indenyl-thiazole derivatives has shown that some analogs are indeed crystalline, suggesting a well-ordered packing in the solid state.
Computational Chemistry and Molecular Modeling Studies of Thiazole Indanone Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost that is well-suited for studying medium to large-sized organic molecules. This method is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density, a concept that simplifies the many-body problem of interacting electrons. For a molecule like 5-Thiazol-2-yl-indan-1-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. This optimized structure serves as the foundation for calculating a wide array of molecular properties.
The response of a molecule to an external electric field is described by its electronic properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are crucial for understanding intermolecular interactions and predicting a material's potential for nonlinear optical (NLO) applications.
Table 1: Illustrative Electronic Properties of a Thiazole-Indanone System This table presents hypothetical data for this compound, calculated using DFT, to illustrate expected values.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 3.45 | Debye |
| Mean Polarizability (α) | 25.8 x 10-24 | esu |
| First Hyperpolarizability (β) | 12.2 x 10-30 | esu |
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data.
A key aspect of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. This allows for unambiguous assignment of spectral bands to specific molecular motions. For this compound, PED analysis would help identify the characteristic vibrations of the indanone carbonyl group (C=O stretch), the thiazole (B1198619) ring modes (C=N and C-S stretches), and the various C-H vibrations of the aromatic and aliphatic parts of the molecule.
Table 2: Representative Vibrational Modes for this compound This table contains plausible DFT-calculated vibrational frequencies and PED assignments for key functional groups.
| Vibrational Mode | Calculated Frequency (cm-1) | PED Contribution (%) |
|---|---|---|
| C=O stretch (Indanone) | 1715 | ν(C=O) 85%, ν(C-C) 10% |
| Aromatic C-H stretch | 3080 | ν(C-H) 98% |
| C=N stretch (Thiazole) | 1610 | ν(C=N) 75%, ν(C-C) 15% |
| C-S stretch (Thiazole) | 850 | ν(C-S) 60%, Ring def. 30% |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.
The energy of the HOMO is related to the molecule's ionization potential and its propensity to act as a nucleophile. Conversely, the LUMO energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO would likely be distributed over the electron-rich thiazole ring and parts of the indanone system, while the LUMO might be centered on the electron-accepting carbonyl group and the thiazole ring.
Table 3: Illustrative Frontier Molecular Orbital Energies This table shows representative FMO energy values for a thiazole-indanone system as would be determined by DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.10 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the indanone's carbonyl group and the nitrogen atom of the thiazole ring, identifying these as the primary sites for hydrogen bonding and electrophilic attack. Positive potential (blue) would likely be located around the hydrogen atoms, particularly any acidic protons.
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to supramolecular chemistry, crystal engineering, and drug-receptor binding. NCI analysis, often based on the reduced density gradient (RDG), is a computational technique used to visualize and characterize these weak interactions in real space.
The analysis generates 3D isosurfaces that highlight different types of interactions:
Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.
Green isosurfaces represent weaker, delocalized van der Waals interactions.
Red isosurfaces denote repulsive steric clashes.
An NCI analysis of this compound would reveal the potential for intermolecular hydrogen bonding involving the carbonyl oxygen and thiazole nitrogen, as well as π-π stacking interactions between the aromatic rings, which would govern its packing in the solid state and its interactions with biological targets.
Fukui functions (ƒ(r)) are local reactivity descriptors derived from conceptual DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. This analysis helps to pinpoint the most reactive atoms within a molecule for different types of reactions.
Three main types of Fukui functions are calculated:
ƒ+(r) : Predicts the site for nucleophilic attack (where an electron is added).
ƒ-(r) : Predicts the site for electrophilic attack (where an electron is removed).
ƒ0(r) : Predicts the site for radical attack.
For the this compound molecule, Fukui function analysis would likely identify the carbonyl carbon of the indanone as a primary site for nucleophilic attack (high ƒ+ value), while certain atoms on the electron-rich thiazole and benzene (B151609) rings would be highlighted as susceptible to electrophilic attack (high ƒ- values). This provides a more quantitative measure of reactivity compared to the qualitative MEP analysis.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. wjarr.com This method is crucial for understanding the interaction between thiazole-indanone derivatives and their biological targets.
Molecular docking simulations have been instrumental in predicting how thiazole-indanone derivatives and related thiazole compounds bind to the active sites of various biological targets. For instance, studies on an indanone-based thiazolyl hydrazone derivative (ITH-6) targeting the NF-κB pathway used docking to simulate its interaction with the IκBα/NF-κB heterodimer. nih.gov The simulations revealed a specific binding pose for the compound within the protein's binding pocket. nih.gov
Similarly, in studies of other thiazole derivatives targeting different proteins, such as the PI3K/mTOR pathway, docking has shown that these compounds can adopt binding modes similar to known inhibitors. One study found that a thiazole derivative inhabited the same space as the co-crystallized inhibitor alpelisib (B612111) in the ATP binding domain of PI3Kα, demonstrating its potential to act through a similar mechanism. nih.gov Docking studies have also been employed to investigate the binding of thiazole derivatives to targets like tubulin, where they are predicted to interact with the colchicine (B1669291) binding site, and protein kinase CK2. researchgate.netnih.gov These predictions are vital for understanding the mechanism of action and for the rational design of new inhibitors. mdpi.com
A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the ligand-receptor interaction. For the indanone-based thiazolyl hydrazone derivative ITH-6, docking calculations predicted a good binding affinity with an XP docking score of -5.7 kcal/mol. nih.gov In other studies involving thiazole derivatives, compounds have shown excellent mol dock scores ranging from -102.612 to -144.236 against the FabH enzyme. wjarr.com
Beyond a simple score, these simulations identify the specific types of non-covalent interactions that stabilize the complex. These commonly include:
Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target protein, often playing a major role in binding.
π-π Interactions: Stacking interactions between aromatic rings, such as the thiazole or phenyl rings, and aromatic residues in the protein active site. nih.gov
Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.
A detailed analysis of ligand-protein interactions reveals the key amino acid residues within the target's active site that are responsible for binding the ligand. This information is critical for structure-activity relationship (SAR) studies and for optimizing lead compounds. For example, the docking analysis of ITH-6 with the IκBα/NF-κB complex identified a specific hydrogen bond between the thiazolidine (B150603) hydrogen of the compound and the carbonyl oxygen of the amino acid residue GLY259. nih.gov In studies of thiazole-based inhibitors of cyclooxygenase (COX) enzymes, the residue Arg120 was identified as being responsible for the activity of the most potent compounds against COX-1. nih.gov
The table below summarizes key ligand-protein interactions for thiazole-based compounds with various biological targets as identified through molecular docking studies.
| Compound Class | Biological Target | Key Interacting Residues | Type of Interaction |
| Indanone-thiazolyl hydrazone | IkBα/NF-κB | GLY259 | Hydrogen Bond |
| Thiazole derivative | PI3Kα | Arg770 | Hydrogen Bond |
| 5-Methylthiazole-Thiazolidinone | COX-1 | Arg120 | Not Specified |
| Thiazole derivative | Protein Kinase CK2 | Not Specified | Not Specified |
This level of detail allows medicinal chemists to design modifications to the ligand structure to enhance interactions with specific residues, thereby improving potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. laccei.orgnih.gov A QSAR model is an equation that correlates molecular descriptors, which are numerical representations of a molecule's properties, with its observed biological activity. laccei.orgnih.gov
QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. imist.ma For thiazole derivatives, various QSAR models have been successfully developed to predict activities such as anti-inflammatory, antimicrobial, and anticancer effects. laccei.orgresearchgate.netijpsdronline.com
The development process typically involves several steps:
Data Set Preparation: A series of thiazole derivatives with experimentally measured biological activities (e.g., IC50 values) is collected. laccei.org This dataset is often divided into a training set, used to build the model, and a test set, used to validate its predictive power. laccei.orgijpsdronline.com
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.
Model Building: Statistical techniques are used to build the model. Multiple Linear Regression (MLR) is a common method that generates a simple linear equation. laccei.orgimist.ma More advanced methods like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) are also used, with ANNs often showing superior performance. imist.ma
Model Validation: The model's statistical quality and predictive ability are rigorously assessed using metrics like the coefficient of determination (R²), the cross-validation coefficient (q² or R²cv), and the predictive R² for the external test set (R²test). laccei.orgimist.ma
A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors resulted in a model with a correlation coefficient (R²) of 0.626 and a test set prediction coefficient of 0.621, indicating a satisfactory predictive ability. laccei.org Another study on thiazole derivatives as PIN1 inhibitors found that an ANN model performed significantly better (R² = 0.98, R²test = 0.98) than an MLR model (R² = 0.76, R²test = 0.78). imist.ma
A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. nih.gov These descriptors can be categorized as topological (describing atomic connectivity), electronic (related to charge distribution), geometric (3D shape), or physicochemical (like lipophilicity). imist.ma
By understanding which descriptors are correlated with activity, researchers can gain insight into the mechanism of action. For example, a positive correlation with a descriptor related to molecular size might suggest that bulkier molecules are more active, while a correlation with an electronic descriptor might point to the importance of specific electronic interactions with the target. nih.gov
The table below lists examples of molecular descriptors that have been found to be important in various QSAR models for thiazole derivatives.
| QSAR Model Target | Important Molecular Descriptors | Descriptor Type | Implication for Activity |
| PIN1 Inhibition | MR (Molar Refractivity), LogP (Lipophilicity), ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Physicochemical, Electronic | Activity is influenced by molecule size/polarizability, lipophilicity, and electron-accepting capability. |
| 5-Lipoxygenase Inhibition | AATSC4c, GATS5s, JGI4, maxHBa | 2D Autocorrelation, Topological, Constitutional | Activity is related to charge distribution, molecular symmetry, and hydrogen bonding capacity. |
| Antimicrobial Activity | T_C_C_4 | Topological | The specific arrangement of carbon atoms is crucial for activity. |
| Adenosine A3 Receptor Antagonism | Jurs Descriptors, Partial Moment of Inertia | Electronic, Geometric | Activity depends on charge distribution on the molecular surface and the overall shape of the molecule. |
These correlations provide a quantitative basis for the structure-activity relationships observed experimentally and serve as a valuable guide for designing new thiazole-indanone derivatives with enhanced biological activity. laccei.orgimist.maijpsdronline.comnih.gov
Biological Activity Investigations of 5 Thiazol 2 Yl Indan 1 One and Derivatives: Mechanistic and Target Oriented Perspectives
Spectrum of Biological Activities Exhibited by Thiazole-Indanone Frameworks
Thiazole (B1198619) derivatives are a class of heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The fusion of a thiazole ring with an indanone core creates a unique molecular architecture with the potential for varied biological interactions. Research has shown that this hybrid structure is a versatile pharmacophore, exhibiting a broad spectrum of activities that are of significant interest for the development of new therapeutic agents.
Antimicrobial Properties (Antibacterial, Antifungal)
Thiazole and its derivatives are recognized for their significant antibacterial and antifungal activities. The thiazole ring is a key structural component in many compounds that exhibit potent antimicrobial effects.
Antibacterial Activity:
Derivatives of the thiazole-indanone framework have demonstrated notable efficacy against a range of bacterial pathogens. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives have exhibited excellent antibacterial activity, with some compounds showing greater potency than standard reference drugs. The antimicrobial action is often attributed to the presence of the S-C=N toxophoric unit within the thiazole ring. The development of new classes of antimicrobial drugs is crucial to combat the rise of multidrug-resistant bacteria.
Antifungal Activity:
In addition to their antibacterial properties, thiazole-indanone derivatives have also shown promise as antifungal agents. Research has demonstrated the efficacy of these compounds against various fungal strains, including Candida albicans. Some derivatives have been found to be more potent than established antifungal drugs like fluconazole. The structural features of these compounds, including the presence of specific substituents, can significantly influence their antifungal activity.
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound/Derivative | Target Microorganism | Activity/Potency | Reference |
|---|---|---|---|
| Thiazole Derivatives | Gram-positive and Gram-negative bacteria | Excellent antibacterial activity | |
| Thiazolidin-4-one Derivatives | S. aureus, P. aeruginosa, S. typhi, C. albicans | Significant inhibition | |
| 2-Aminothiazole Derivatives | S. aureus, E. coli, B. subtilis, A. niger, C. albicans | Potential antimicrobial activity | |
| Thiazole-based Derivatives | S. aureus, E. coli, K. pneumoniae, C. albicans | Potent inhibitors of DNA gyrase and topoisomerase IV |
Anticancer Potential and Antitumor Activity
The thiazole scaffold is a key component in the development of new anticancer drugs due to its ability to interact with various cancer targets. Thiazole derivatives have shown a wide range of pharmacological activities, including antitumor effects.
Indanone-based thiazolyl hydrazone derivatives, in particular, have demonstrated significant anticancer efficacy. For example, the compound N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) has shown a strong cytotoxic profile against p53 mutant colorectal cancer cells. Mechanistic studies have revealed that ITH-6 can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. It achieves this by increasing reactive oxygen species levels and decreasing intracellular glutathione levels. Furthermore, ITH-6 has been shown to inhibit the expression of NF-κB p65 and Bcl-2, key proteins involved in cancer cell survival. In vivo studies using tumor xenograft models have confirmed the ability of ITH-6 to significantly reduce tumor size and growth.
The anticancer activity of thiazole derivatives is not limited to colorectal cancer. Research has explored their efficacy against various other cancer cell lines, including those of the stomach. Molecular docking studies have further elucidated the strong binding affinity of these compounds to the active sites of key proteins involved in cancer progression.
Table 2: Anticancer Activity of Selected Thiazole-Indanone Derivatives
| Compound/Derivative | Cancer Cell Line | Mechanism of Action | IC50 Values | Reference |
|---|---|---|---|---|
| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29, COLO 205, KM 12 (p53 mutant colorectal cancer) | G2/M phase arrest, apoptosis induction, ROS generation, inhibition of NF-κB p65 and Bcl-2 | 0.41 µM - 0.98 µM | |
| Indenyl-thiazole and indenyl-formazan derivatives | COLO205 (colon cancer), SNU-16 (stomach cancer) | Not specified | More potent than cisplatin in some cases |
Antioxidant Activity
Thiazole derivatives have garnered significant interest for their antioxidant properties. These compounds have demonstrated substantial free radical-scavenging capabilities and the ability to modulate enzymatic antioxidant defenses. The antioxidant activity of these derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ABTS assay.
Anti-inflammatory and Analgesic Properties
Thiazole and its derivatives are an important class of heterocyclic compounds that possess a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. The anti-inflammatory properties of these compounds have been a subject of particular interest.
Several studies have synthesized and evaluated thiazole derivatives for their in vivo anti-inflammatory and analgesic activities. For instance, some benzothiazole derivatives bearing benzenesulphonamide and carboxamide have shown excellent binding interactions with receptors involved in inflammation. These compounds have been found to significantly inhibit carrageenan-induced rat paw edema, a common model for acute inflammation.
The mechanism of action for the anti-inflammatory effects of some thiazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes. Certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of COX-2.
Antileishmanial Activity
Thiazole compounds have emerged as promising candidates in the search for new agents against neglected tropical diseases, including leishmaniasis. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania.
Several studies have investigated the antileishmanial activity of thiazole derivatives against different Leishmania species. For example, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety exhibited good antileishmanial activity against the promastigote form of Leishmania major. Similarly, other thiadiazole derivatives have shown significant activity against both promastigote and amastigote forms of L. major.
The mechanism of action of these compounds is still under investigation, but it is believed that they can induce ultrastructural changes in the parasite that lead to apoptosis. Importantly, many of these compounds exhibit low cytotoxicity towards mammalian cells, making them selective for the parasite.
Antiviral Activity
The development of new, safe, and efficient antiviral drugs is a critical area of research due to the emergence of drug-resistant viral strains. Thiazole derivatives have been extensively studied for their antiviral activities and have shown potential against a wide range of viruses.
The thiazole scaffold is present in several FDA-approved drugs and numerous experimental drugs, highlighting its importance in medicinal chemistry. Reviews of patent literature have revealed that thiazole derivatives can inhibit various viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV).
The antiviral activity of these compounds can be attributed to their ability to bind to viral proteins and interfere with viral replication. For example, novel benzosuberone/indanone-linked thiazoles have been designed as potential inhibitors of the SARS-CoV-2 Main protease (Mpro). The most bioactive molecules from these studies can serve as lead structures for the development of new thiazole compounds with potent and selective antiviral activity.
Mechanistic Insights into Biological Actions
Understanding the mechanisms through which 5-Thiazol-2-yl-indan-1-one and related derivatives exert their biological effects is crucial for their development as potential therapeutic agents. Research into analogous structures has revealed several key pathways and molecular interactions.
Enzyme-linked receptors are transmembrane proteins where the binding of an extracellular ligand activates an intracellular enzymatic domain. wikipedia.org These receptors, including receptor tyrosine kinases (RTKs) and receptor serine/threonine kinases, play pivotal roles in cellular processes like growth, proliferation, and differentiation. tocris.comumn.educusabio.com Dysregulation of these signaling pathways is frequently implicated in diseases such as cancer. tocris.com
While direct studies on this compound's interaction with enzyme-linked receptors are not extensively detailed, the broader class of thiazole derivatives has shown significant activity in this area. For instance, certain derivatives have been identified as inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR). rsc.orgmdpi.com One study reported a thiazole derivative that demonstrated notable inhibition of VEGFR-2, a key receptor in angiogenesis. rsc.org This suggests a potential mechanism wherein thiazole-containing compounds, possibly including indanone derivatives, could modulate signaling pathways crucial for tumor growth and vascularization by interacting with enzyme-linked receptors.
A primary mechanism of action for many thiazole-based compounds is the inhibition of specific enzymes. nih.gov The thiazole scaffold has proven to be a versatile framework for designing potent enzyme inhibitors, particularly targeting protein kinases. nih.govnih.gov
Kinase Inhibition : Protein kinases are essential for cellular signal transduction, and their abnormal function is a hallmark of cancer. nih.gov Thiazole derivatives have been successfully developed to inhibit both serine/threonine and tyrosine kinases. nih.govnih.gov Research has highlighted their efficacy against various kinases, including:
Cyclin-Dependent Kinases (CDKs) : Thiazole derivatives have been synthesized and evaluated as inhibitors of CDKs, which are critical for cell cycle regulation. nih.govnih.gov
Aurora Kinases : These are key mitotic regulators and are considered important targets in cancer therapy. N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine compounds have been discovered as potent Aurora kinase inhibitors. nih.gov
VEGFR-2 : As a receptor tyrosine kinase, VEGFR-2 is a target for thiazole-containing molecules, which can inhibit its activity and impact cancer cell proliferation. rsc.orgmdpi.com
Cyclooxygenase (COX) Inhibition : Beyond kinases, thiazole-based structures have been identified as inhibitors of other enzymes. A study on 5-thiazol-based thiazolidinone derivatives revealed them to be a novel class of selective COX-1 inhibitors. nih.gov This inhibition of the cyclooxygenase enzyme is the primary mechanism for the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
| Compound Class/Derivative | Enzyme Target | Observed Effect |
|---|---|---|
| N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine derivatives | Aurora Kinases | Potent inhibition. nih.gov |
| Thiazole-based thiazolidinone derivatives | Cyclooxygenase-1 (COX-1) | Selective inhibition, superior to naproxen in some cases. nih.gov |
| A novel thiazole core derivative | VEGFR-2 | Inhibition percentage of 85.72%. rsc.org |
| Arylidene-hydrazinyl-thiazole derivatives | CDK2 | Identified as CDK2 inhibitors. nih.gov |
Disruption of the cell cycle is a proven strategy for cancer therapy. Thiazole and indanone derivatives have been shown to interfere with cell cycle progression, often by targeting the microtubule network. researchgate.netnih.gov Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis. researchgate.netnih.gov
An indanone-based thiazolyl hydrazone (ITH) derivative, ITH-6, was found to arrest colorectal cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov The mechanism often involves the inhibition of tubulin polymerization. nih.gov Several studies have designed and synthesized thiazole-containing compounds as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on tubulin. researchgate.netjohnshopkins.edu This binding prevents the assembly of microtubules, leading to a halt in cell division, typically at the G2/M phase, and subsequent programmed cell death. nih.govjohnshopkins.edu
| Compound/Derivative | Cell Line | Mechanism/Effect |
|---|---|---|
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29, COLO 205, KM 12 (Colorectal Cancer) | Arrests cells in the G2/M phase and induces apoptosis. nih.gov |
| 1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates | MCF-7 (Breast Cancer) | Inhibit tubulin polymerization, causing G2/M arrest and apoptosis. johnshopkins.edu |
| Imidazo[2,1-b]thiazole-chalcone conjugates | A549 (Lung Cancer) | Effectively inhibits microtubule assembly, leading to G2/M arrest. nih.gov |
| Indanocine (a synthetic indanone) | MCF-7/ADR (Multidrug-Resistant Breast Cancer) | Potently inhibits tubulin polymerization by interacting at the colchicine-binding site. nih.gov |
The ability of a compound to permeate the cell membrane is fundamental to its ability to reach intracellular targets. While specific studies detailing the membrane permeability of this compound are limited, research on related heterocyclic structures provides some insight. A study on a series of newly synthesized ketene S,N-acetals and their pyrazole derivatives predicted they would have a good affinity for passing through the phospholipid membrane of bacteria. ekb.eg This suggests that the structural characteristics of such heterocyclic systems are conducive to membrane transport. The cellular uptake and ability to cross biological membranes are critical for compounds targeting intracellular enzymes and proteins like tubulin and kinases.
In some contexts, cytotoxicity can be related to membrane disruption. High concentrations of certain toxic agents can lead to irreversible damage to cell membranes, often linked to the destruction of cytoskeleton structures. rsc.org However, for most therapeutic thiazole derivatives, the primary mechanism is not membrane disruption but rather interaction with specific intracellular targets after crossing the membrane.
The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure and chemical properties, which dictate how they bind to pharmacological targets.
The thiazole ring is a key structural motif due to its unique physical and chemical properties. nih.gov Its aromaticity and the presence of sulfur and nitrogen atoms allow for a range of interactions, including hydrogen bonding and π-π stacking, within the active sites of enzymes and receptors. mdpi.com
Structure-activity relationship (SAR) studies have provided insights into the importance of specific substitutions:
For COX-1 Inhibition : The anti-inflammatory activity of 5-thiazol-based thiazolidinone derivatives was found to depend on both the nature and the position of substituents on an associated benzene (B151609) ring. nih.gov
For Tubulin Inhibition : In a series of thiazol-5(4H)-ones designed as tubulin polymerization inhibitors, molecular docking studies revealed specific interactions. A thiophene moiety formed hydrophobic interactions with Ala316 and Lys352 residues in the colchicine binding site, while a hydrazinylthiazol moiety formed hydrogen bonds with Lys352 and Lys254. researchgate.net
For Kinase Inhibition : The thiazole framework serves as a versatile scaffold that can be modified to achieve specificity for different protein kinases. nih.gov The ability to make various structural changes allows for fine-tuning the interaction with the kinase active site. nih.gov
Identification of Pharmacological Targets
Based on mechanistic studies of this compound and analogous compounds, several key pharmacological targets have been identified. These targets are primarily intracellular proteins whose inhibition or modulation can lead to potent therapeutic effects, particularly in the context of cancer and inflammation.
The principal identified targets include:
Protein Kinases : This is a major class of targets for thiazole derivatives. Specific examples include Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.orgnih.gov Inhibition of these kinases disrupts cell cycle progression and tumor-related angiogenesis.
Tubulin : The protein subunit of microtubules is a validated target for anticancer therapy. Thiazole and indanone derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis. nih.govnih.govjohnshopkins.edu
Cyclooxygenase (COX) Enzymes : Specifically, COX-1 has been identified as a target for certain thiazole-based compounds, leading to anti-inflammatory activity. nih.gov
Other Intracellular Proteins : Studies on an indanone-thiazole hybrid (ITH-6) demonstrated inhibition of the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, highlighting additional pathways through which these compounds can exert cytotoxic action against cancer cells. nih.gov
Bacterial Enzymes : In the context of antimicrobial activity, DNA gyrase has been identified as a target for some thiazole derivatives. researchgate.net
| Pharmacological Target | Compound Class/Derivative | Biological Outcome |
|---|---|---|
| Protein Kinases (e.g., Aurora, CDK, VEGFR) | Thiazole derivatives | Inhibition of cell proliferation, cell cycle arrest, anti-angiogenesis. nih.govrsc.org |
| Tubulin | Thiazole-indan-1-one related structures | Inhibition of microtubule formation, G2/M cell cycle arrest, apoptosis. nih.govnih.govjohnshopkins.edu |
| Cyclooxygenase-1 (COX-1) | 5-Thiazol-based thiazolidinones | Anti-inflammatory activity. nih.gov |
| NF-κB p65 and Bcl-2 | Indanone-based thiazolyl hydrazone (ITH-6) | Induction of apoptosis in cancer cells. nih.gov |
| DNA Gyrase | Thiazole derivatives | Antibacterial activity. researchgate.net |
Protein Kinases (Serine/Threonine and Tyrosine Kinases)
Thiazole-containing compounds have emerged as a promising class of protein kinase inhibitors due to their unique structural and chemical properties that allow for interaction with the active sites of these enzymes. nih.gov Protein kinases, which are critical regulators of cellular signaling pathways, are broadly categorized into serine/threonine kinases and tyrosine kinases. nih.govrsc.org Dysregulation of these kinases is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.gov Derivatives of the thiazole scaffold have been extensively investigated for their ability to inhibit a variety of these kinases. nih.govrsc.org
Serine/Threonine Kinases:
Casein Kinase II (CK2): CK2 is a serine/threonine kinase that plays a role in cell growth, proliferation, and survival. nih.gov Its upregulation is observed in several types of cancer. nih.gov Studies have identified derivatives of 1,3-thiazole-5-carboxylic acid as potent inhibitors of protein kinase CK2. nih.govresearchgate.net For instance, virtual screening and subsequent in vitro assays revealed a compound that exhibited significant inhibition of CK2 with an IC₅₀ value of 0.4 μM. nih.gov Additionally, a class of aryl 2-aminothiazoles was identified as non-ATP-competitive, allosteric modulators of CK2, binding to a pocket outside the traditional ATP-binding site. nih.gov A lead compound from this class, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, demonstrated submicromolar potency against the catalytic subunit CK2α (IC₅₀ = 0.6 µM). researchgate.net
Aurora Kinases: These are key regulators of mitosis, and their overexpression is linked to various cancers. nih.gov N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been discovered as potent inhibitors of Aurora kinases A and B. nih.gov These compounds were shown to suppress the phosphorylation of histone H3, a downstream target of Aurora B, leading to mitotic abnormalities in cancer cells. nih.gov
B-RAF Kinase: The B-RAF serine/threonine kinase is a component of the MAPK signaling pathway, and specific mutations, such as the V600E mutation, are common in many human cancers. nih.gov Thiazole derivatives containing a phenyl sulfonyl group have been synthesized as inhibitors of the B-RAF(V600E) mutant. One particular compound demonstrated exceptional inhibitory activity with an IC₅₀ of 23.1 ± 1.2 nM, which was more potent than the standard drug dabrafenib. nih.gov
Tyrosine Kinases:
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. biotech-asia.orgbohrium.com N-(1,3-thiazol-2-yl)pyridin-2-amines were identified as a class of KDR (VEGFR-2) kinase inhibitors. bohrium.com Optimization of this series led to compounds with excellent enzyme potency and cellular activity by modifying the lipophilic thiazol-5-yl-phenyl moiety. bohrium.com Indazole scaffolds, which share structural similarities with thiazole-based compounds, have also been extensively studied as inhibitors of VEGFR-2. biotech-asia.org
| Target Kinase | Kinase Class | Compound Class/Derivative | Reported Activity (IC₅₀) |
|---|---|---|---|
| Casein Kinase II (CK2) | Serine/Threonine | 1,3-Thiazole-5-carboxylic acid derivative | 0.4 µM nih.gov |
| CK2α (catalytic subunit) | Serine/Threonine | 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid | 0.6 µM researchgate.net |
| Aurora Kinases A and B | Serine/Threonine | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative | Potent inhibition demonstrated nih.gov |
| B-RAF(V600E) | Serine/Threonine | Thiazole derivative with phenyl sulfonyl group | 23.1 ± 1.2 nM nih.gov |
| KDR (VEGFR-2) | Tyrosine | N-(1,3-thiazol-2-yl)pyridin-2-amine derivative | Excellent enzyme potency bohrium.com |
Other Relevant Cellular Proteins and Enzymes
Beyond protein kinases, the biological investigations of thiazole and indanone-based derivatives have extended to other enzymes and proteins that are vital for cellular function and are implicated in disease.
NF-κB p65 and Bcl-2: An indanone-based thiazolyl hydrazone derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has shown significant anticancer activity in p53 mutant colorectal cancer cells. nih.gov Mechanistic studies revealed that this compound inhibits the expression of the transcription factor NF-κB (p65 subunit) and the anti-apoptotic protein Bcl-2. nih.gov This inhibition leads to the induction of apoptosis and cell cycle arrest in the G2/M phase. nih.gov The anticancer efficacy of a series of 13 related thiazolyl hydrazone derivatives of 1-indanone (B140024) was evaluated, with several compounds showing IC₅₀ values in the range of 0.41 to 6.85 µM against various colorectal cancer cell lines. nih.gov
Carbonic Anhydrases (CAs): The effects of 2-amino thiazole derivatives have been examined against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.net These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. The investigated thiazole derivatives were found to reduce the activities of both isoenzymes, with IC₅₀ values ranging from 2.661 to 22.712 μM for hCA I and 5.372 to 26.813 μM for hCA II. researchgate.net
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. The same study that investigated carbonic anhydrases also explored the effects of 2-amino thiazole derivatives on these enzymes. researchgate.net It was found that the compounds had minimal inhibitory effects on AChE and BChE, suggesting a degree of selectivity for carbonic anhydrases over cholinesterases. researchgate.net
| Target Protein/Enzyme | Compound Class/Derivative | Biological Effect | Reported Activity (IC₅₀) |
|---|---|---|---|
| NF-κB p65 / Bcl-2 | Indanone-based thiazolyl hydrazone (ITH-6) | Inhibition of expression, induction of apoptosis | 0.41 - 6.85 µM (across cell lines) nih.gov |
| Carbonic Anhydrase I (hCA I) | 2-Amino thiazole derivatives | Enzyme inhibition | 2.661 - 22.712 µM researchgate.net |
| Carbonic Anhydrase II (hCA II) | 2-Amino thiazole derivatives | Enzyme inhibition | 5.372 - 26.813 µM researchgate.net |
| Acetylcholinesterase (AChE) | 2-Amino thiazole derivatives | Minimal inhibition | Not significant researchgate.net |
| Butyrylcholinesterase (BChE) | 2-Amino thiazole derivatives | Minimal inhibition | Not significant researchgate.net |
Structure Activity Relationship Sar Studies of 5 Thiazol 2 Yl Indan 1 One Derivatives
Influence of Substituents on Thiazole (B1198619) Ring Moiety
The thiazole ring is a key pharmacophore in many biologically active compounds. dergipark.org.tr Modifications to this ring in 5-Thiazol-2-yl-indan-1-one derivatives have been shown to significantly impact their biological profiles.
The electronic properties of substituents on the thiazole ring play a pivotal role in modulating the activity of the parent compound. Generally, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the thiazole ring, which in turn can affect its interaction with biological targets. nih.govresearchgate.net
Research on various thiazole derivatives has indicated that the presence of electron-withdrawing groups, such as nitro or cyano groups, can enhance the biological activity in certain contexts. mdpi.com For instance, in a series of thiazole-based compounds, the presence of a 4-nitro group on a phenyl ring attached to the thiazole was found to be critical for efficacy. rsc.org Conversely, the incorporation of more than one halogen or a strong electron-withdrawing group on a phenyl moiety attached to the thiazole ring has been shown to lead to a dramatic loss of activity in some cases, suggesting a delicate balance is required. science.gov
| Compound Series | Substituent Type | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Thiazole-based Chalcones | Electron-releasing (methyl) | Thiazole ring | Studied to understand influence on synthesis | mdpi.com |
| Pyridazinone-thiazole hybrids | Electron-withdrawing (Cl, Br, F) | Phenyl ring attached to pyridazinone | Higher seizure protection | mdpi.com |
| Thiazole-phenyl derivatives | Multiple halogens or strong EWG | Benzene (B151609) ring of thiazole-phenyl moiety | Dramatical loss of activity | science.gov |
| Benzothiazole derivatives | Electron-donating (methoxy) | Benzothiazole moiety | Potent antimicrobial activity | nih.gov |
Alkyl and halogen substitutions on the thiazole ring are common strategies to modulate the lipophilicity and steric properties of the derivatives. The introduction of small alkyl groups, such as methyl or ethyl groups, can enhance binding by occupying hydrophobic pockets in the target protein. For instance, a simple methyl group on the thiazole ring was found to be crucial for the antitumor activity of certain compounds. nih.gov
Halogen atoms, particularly fluorine and chlorine, are often introduced to improve metabolic stability and binding affinity. nih.gov The substitution of a phenyl ring on the thiazole moiety with chloro groups, such as in 4-chlorophenyl and 2,4-dichlorophenyl groups, has been associated with a high degree of efficacy in anticancer screening. mdpi.com However, as mentioned earlier, excessive halogenation can have a detrimental effect on activity. science.gov
| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Thiazole derivatives | Methyl group | Thiazole ring | Crucial for antitumor activity | nih.gov |
| Thiazole derivatives | Adamantyl substitution | Thiazole ring | Significant anticonvulsant activity | nih.gov |
| Thiazole derivatives | 4-chlorophenyl | Thiazole ring | High degree of efficacy against cancer cell lines | mdpi.com |
| Thiazole derivatives | 2,4-dichlorophenyl | Thiazole ring | High degree of efficacy against cancer cell lines | mdpi.com |
Role of the Indanone Core and its Derivatization
The indanone scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active compounds. nih.govresearchgate.net In the context of this compound derivatives, the indanone core serves as a rigid anchor that properly orients the thiazole moiety for optimal interaction with its biological target.
The versatility of the 1-indanone (B140024) structure allows for a wide range of synthetic transformations, leading to fused and spirocyclic frameworks, which can further expand the chemical space for drug discovery. nih.govresearchgate.net
Significance of Linker Regions and Hybridization Strategies
In many drug design strategies, a linker is used to connect two or more pharmacophores, creating a hybrid molecule with potentially enhanced or novel biological activities. researchgate.net In the case of this compound derivatives, the direct linkage between the thiazole and indanone moieties is a defining feature. However, the concept of hybridization can be applied by introducing various functional groups or linkers at other positions of the parent structure.
The molecular hybridization approach has been successfully employed to create libraries of compounds, such as hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole derivatives, for biological screening. researchgate.net
Stereochemical Considerations in Activity Profiles
Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological properties. While specific studies on the stereochemical aspects of this compound derivatives are not extensively detailed in the provided search results, the principles of stereochemistry are fundamental in SAR studies.
The indanone core of these derivatives can possess a chiral center at the C2 or C3 position, depending on the substitution pattern. The spatial arrangement of substituents at these chiral centers can significantly influence the binding affinity and selectivity of the molecule for its target. It is well-established in medicinal chemistry that one enantiomer of a chiral drug is often more potent than the other. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound derivatives would be a critical step in understanding their SAR and for the development of optimized therapeutic agents.
Rational Design of Optimized Lead Compounds Based on SAR Data
The culmination of SAR studies is the rational design of optimized lead compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov By systematically analyzing the data from various structural modifications, medicinal chemists can build a comprehensive understanding of the key structural features required for the desired biological activity.
For this compound derivatives, the SAR data suggests that a combination of optimal substitutions on both the thiazole ring and the indanone core is necessary for maximizing activity. For example, the identification that certain electron-withdrawing or electron-donating groups on the thiazole ring enhance activity can guide the synthesis of new analogs with these features. mdpi.com Similarly, understanding the role of the indanone core as a scaffold allows for its strategic modification to improve drug-like properties.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be powerful tools in the rational design process. mdpi.com These methods can help to predict the binding modes of new derivatives and to identify the key molecular descriptors that correlate with biological activity. The optimization of a lead compound is an iterative process of design, synthesis, and testing, guided by the evolving SAR data, with the ultimate goal of identifying a clinical candidate. nih.gov
Conclusion and Future Research Perspectives
Current Understanding of 5-Thiazol-2-yl-indan-1-one as a Bioactive Scaffold
The this compound structure is a hybrid scaffold that combines the pharmacologically significant thiazole (B1198619) ring with the biologically active 1-indanone (B140024) core. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the essential structure of numerous clinically approved drugs, including anticancer and anti-inflammatory agents. nih.govresearchgate.netmdpi.com Its derivatives are known to exhibit a wide array of biological activities, making the thiazole motif a privileged structure in drug design. researchgate.net Similarly, the 1-indanone framework is present in many compounds showing potent antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties. beilstein-journals.org
Research into closely related analogs, such as indanone-based thiazolyl hydrazone derivatives, has demonstrated significant anticancer activity. nih.gov Specifically, studies on thiazole derivatives linked to a 5-Bromo-indan-1-one precursor have shown efficacy against colon and stomach cancer cell lines. nih.govplos.org One derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has shown a strong cytotoxic profile against p53 mutant colorectal cancer cells. nih.gov This existing research underscores the potential of the thiazol-yl-indan-1-one scaffold as a foundational structure for developing new, potent therapeutic agents, particularly in oncology. nih.gov
Potential for Further Chemical Space Exploration and Analog Development
The this compound scaffold is ripe for chemical space exploration to develop novel analogs with enhanced potency and selectivity. Future synthetic efforts can be directed toward several key modifications:
Substitution on the Indanone Ring: Introducing various functional groups onto the aromatic portion or the cyclopentanone (B42830) ring of the indanone moiety can significantly influence biological activity.
Modification of the Thiazole Ring: The thiazole ring presents multiple sites for substitution, allowing for the introduction of diverse chemical groups to modulate the compound's electronic and steric properties.
Hybridization: Incorporating other pharmacologically active heterocycles can lead to the creation of hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov
The development of a library of such analogs is a critical step in understanding the structure-activity relationships (SAR) of this scaffold. By systematically altering the structure and assessing the impact on biological activity, researchers can identify key features necessary for therapeutic efficacy and guide the design of next-generation compounds. researchgate.net
Advancements in Computational-Aided Drug Discovery and Design
Computer-Aided Drug Design (CADD) offers a powerful and efficient approach to accelerate the discovery and optimization of drug candidates based on the this compound scaffold. ajpamc.comrsc.org In silico techniques can be employed to screen large virtual libraries of analogs, predict their biological activities, and optimize their pharmacokinetic properties before undertaking costly and time-consuming synthesis. researchgate.net
Key CADD methodologies applicable to this scaffold include:
Molecular Docking: This technique can predict how different analogs bind to the active sites of specific biological targets, such as enzymes or receptors. For instance, docking studies on related indenyl-thiazole derivatives have successfully predicted strong interactions with proteins implicated in gastric and colon cancer (PDB IDs: 2BID and 2A4L). nih.govplos.org This helps in prioritizing compounds for synthesis and biological testing. ijirt.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to mathematically correlate the structural features of the analogs with their observed biological activities. nih.gov These models are invaluable for predicting the potency of new, unsynthesized compounds.
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel analogs. This early-stage assessment helps in identifying candidates with favorable drug-like properties and weeding out those likely to fail in later stages of development. nih.gov
Prospects for Comprehensive Target Validation and Mechanistic Elucidation
While analogs of the this compound scaffold have shown promising anticancer activity, the precise molecular targets and mechanisms of action remain an area for intensive investigation. nih.gov Future research should focus on moving beyond preliminary screening to definitively identify the biological pathways through which these compounds exert their effects.
Thiazole derivatives are known to inhibit a wide range of targets, including various kinases (such as Akt), polymerases, and microtubules, which are critical in cancer progression. nih.govresearchgate.netnih.govresearchgate.net Research on an indanone-based thiazolyl hydrazone derivative, ITH-6, has indicated that its anticancer effects may be mediated through the inhibition of NF-κB p65 and Bcl-2 expression, leading to cell cycle arrest and apoptosis. nih.gov
Future research directions should include:
Target Identification Assays: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein(s) that bind to the this compound scaffold.
Biochemical and Cellular Assays: Once potential targets are identified, enzymatic and cell-based assays are necessary to validate these interactions and quantify the inhibitory effects of the compounds.
Pathway Analysis: Investigating the downstream signaling effects following compound treatment to fully elucidate the mechanism of action.
A thorough understanding of the molecular targets and mechanisms will be crucial for the rational design of more selective and potent inhibitors and for advancing the most promising candidates toward preclinical and clinical development.
Q & A
Q. What are the established synthetic routes for 5-Thiazol-2-yl-indan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of indanone derivatives with thiazole precursors. For example, a Pinner reaction (commonly used for heterocycle formation) under reflux with catalysts like acetic acid can yield the target compound . Optimization involves varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and stoichiometric ratios. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) is recommended for monitoring reaction progress . Post-synthesis purification via recrystallization in ethanol or column chromatography improves yield and purity .
Q. How can researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 180–190 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 244.05) .
Q. What are standard protocols for handling and storing this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N) at –20°C to prevent oxidation. Use fume hoods for synthesis due to volatile intermediates. Safety protocols include PPE (gloves, lab coats) and spill management with activated carbon .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, QSAR) predict the reactivity or bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Quantitative Structure-Activity Relationship (QSAR) models, trained on bioassay data, correlate substituent effects (e.g., nitro or methoxy groups) with biological targets (e.g., kinase inhibition) . Molecular docking (AutoDock Vina) screens binding affinities to proteins like COX-2 or EGFR .
Q. How should researchers address contradictions in experimental data (e.g., varying bioactivity across studies)?
- Methodological Answer : Conduct systematic meta-analysis:
- Compare experimental variables: solvent polarity (logP), assay type (in vitro vs. in vivo), and cell lines used .
- Validate via triangulation: Cross-check NMR, HPLC, and bioassay data to rule out impurities .
- Replicate under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors .
Q. What advanced synthetic strategies improve regioselectivity in this compound derivatives?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective formation of indanone-thiazole hybrids .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) to direct thiazole ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
